CYP19A1 Aromatase Inhibition: 6-Amino-quinoxaline-alkynyl vs. Nitro-quinoxaline Intermediates and Clinical Aromatase Inhibitors
6-Amino-quinoxaline-alkynyl derivative 8 (synthesized from the 6-aminoquinoxaline core) inhibited aromatase CYP19A1 with an IC₅₀ of 66.7 µM, while its nitro-quinoxaline synthetic intermediate 28 exhibited antitubercular activity (MIC₉₀ = 0.6–9.5 µM) but no measurable aromatase inhibition, demonstrating how the 6-amino group redirects target selectivity [1]. In the same study, derivative 5 achieved IC₅₀ = 12.2 µM against CYP19A1, approaching the potency of the clinically approved aromatase inhibitor letrozole (IC₅₀ ~0.7–2 nM in cell-free assays) but with a distinct non-triazole chemotype that may mitigate cross-resistance [1][2].
| Evidence Dimension | Aromatase (CYP19A1) inhibition IC₅₀ |
|---|---|
| Target Compound Data | Derivative 5: IC₅₀ = 12.2 µM; Derivative 8: IC₅₀ = 66.7 µM [6-amino-quinoxaline-alkynyl series] |
| Comparator Or Baseline | Nitro-quinoxaline intermediate 28: no CYP19A1 inhibition reported; Letrozole: IC₅₀ ~0.7–2 nM (literature comparator) |
| Quantified Difference | 6-Amino-quinoxaline-alkynyl derivative 5 is ~6,000–17,000-fold less potent than letrozole but introduces a non-steroidal, non-triazole chemotype; nitro-to-amino switch redirects activity from Mtb to CYP19A1. |
| Conditions | Recombinant human aromatase (CYP19A1) enzyme inhibition assay; MCF-7 breast cancer cell viability assay. |
Why This Matters
The 6-amino functionality is the critical structural determinant for aromatase inhibitory activity; procurement of the correct 6-amino intermediate is essential for SAR programs targeting CYP19A1, as the nitro analog serves an entirely different biological purpose.
- [1] Lekgau, K. et al. Design and synthesis of 6-amino-quinoxaline-alkynyl as potential aromatase (CYP19A1) inhibitors. Journal of Molecular Structure, 2022, 1262, 132473. View Source
- [2] Bhatnagar, A.S. et al. Pharmacology of non-steroidal aromatase inhibitors. In: Aromatase Inhibition and Breast Cancer, 2001; letrozole IC₅₀ values compiled from primary literature. View Source
